4-(1-methyl-1H-benzimidazol-2-yl)aniline

Medicinal chemistry Drug design Physicochemical profiling

4-(1-Methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9) is a benzimidazole derivative bearing a primary aniline substituent at the C2 position and a methyl group at the N1 position of the benzimidazole core. Belonging to the privileged benzimidazole pharmacophore class widely exploited in kinase inhibitor, antimicrobial, and anticancer drug discovery, this compound serves primarily as a versatile synthetic building block.

Molecular Formula C14H13N3
Molecular Weight 223.279
CAS No. 60160-90-9
Cat. No. B2355911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-benzimidazol-2-yl)aniline
CAS60160-90-9
Molecular FormulaC14H13N3
Molecular Weight223.279
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N
InChIInChI=1S/C14H13N3/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,15H2,1H3
InChIKeyUDWGXVIDMXDJOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9): A Differentiated N1-Methyl Benzimidazole-Aniline Building Block for Medicinal Chemistry


4-(1-Methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9) is a benzimidazole derivative bearing a primary aniline substituent at the C2 position and a methyl group at the N1 position of the benzimidazole core . Belonging to the privileged benzimidazole pharmacophore class widely exploited in kinase inhibitor, antimicrobial, and anticancer drug discovery, this compound serves primarily as a versatile synthetic building block [1]. Its defining structural feature—the N1-methyl group—distinguishes it from the more common 4-(1H-benzimidazol-2-yl)aniline (CAS 2963-77-1) by eliminating benzimidazole NH tautomerism, reducing the hydrogen bond donor count from 2 to 1, and lowering the topological polar surface area (TPSA) . These physicochemical alterations carry direct consequences for downstream molecular properties, synthetic handling, and biological profile, making informed procurement decisions between these closely related analogs essential for reproducible research outcomes.

Why Generic Substitution of 4-(1-Methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9) with Its N-H Analog Risks Experimental Divergence


Substituting 4-(1-methyl-1H-benzimidazol-2-yl)aniline with the des-methyl analog 4-(1H-benzimidazol-2-yl)aniline (CAS 2963-77-1) is not a benign exchange, despite their superficial structural similarity. The presence of the N1-methyl group eliminates the benzimidazole NH, which reduces the hydrogen bond donor count from 2 to 1 and decreases the topological polar surface area (TPSA) by approximately 10.9 Ų (from 54.7 to 43.84 Ų) . These differences shift the compound's predicted membrane permeability, blood-brain barrier penetration potential, and oral bioavailability parameters in a quantifiable manner [1]. Furthermore, the N-H analog exists as a tautomeric mixture that can undergo reactions at either the benzimidazole N1 or the aniline NH2, introducing synthetic ambiguity and potentially lowering yields in downstream derivatizations [2]. The quantitative evidence presented in Section 3 substantiates why selection between these two building blocks must be driven by specific experimental requirements rather than cost or availability alone.

Product-Specific Quantitative Differentiation Guide: 4-(1-Methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9) Versus Closest Analogs


Reduced Topological Polar Surface Area (TPSA = 43.84 Ų) and Hydrogen Bond Donor Count (HBD = 1) Versus the N-H Analog (TPSA = 54.70 Ų; HBD = 2)

The N1-methyl substitution in 4-(1-methyl-1H-benzimidazol-2-yl)aniline reduces the topological polar surface area from 54.70 Ų (N-H analog, CAS 2963-77-1) to 43.84 Ų, a net decrease of 10.86 Ų . Simultaneously, the hydrogen bond donor count drops from 2 to 1, while the hydrogen bond acceptor count increases from 2 to 3 due to the tertiary benzimidazole N1 becoming an acceptor-only atom . According to the widely cited threshold of TPSA < 60 Ų and HBD ≤ 1 for favorable CNS penetration, the N-methyl congener crosses below key drug-likeness cutoffs that the N-H analog approaches but does not breach [1]. The computed LogP values are nearly identical (2.8225 vs. ~2.62–2.81), indicating that the differentiation arises from hydrogen-bonding topology rather than gross lipophilicity.

Medicinal chemistry Drug design Physicochemical profiling CNS penetration

N1-Methyl Blockade Enables Unambiguous Mono-Functionalization at the Aniline NH2: Synthetic Predictability Advantage

The N1-methyl group in 4-(1-methyl-1H-benzimidazol-2-yl)aniline eliminates the benzimidazole NH tautomerism present in the des-methyl analog . This structural simplification has a direct synthetic consequence: the aniline NH2 becomes the sole nucleophilic amine site available for derivatization. In the N-H analog (CAS 2963-77-1), both the benzimidazole NH (pKa ~12–13) and the aniline NH2 (pKa ~4.6 for the conjugate acid) can participate in reactions such as acylation, sulfonylation, or Schiff base formation, depending on conditions, potentially leading to mixtures or requiring protecting group strategies [1]. Published synthetic protocols utilizing the N-H scaffold as a starting material for Schiff base and sulfonamide libraries report yields in the 60–85% range after purification, with byproduct formation attributed in part to competing reactivity at the benzimidazole NH [2].

Synthetic chemistry Parallel library synthesis Building block selection Reaction selectivity

Glycogen Phosphorylase Inhibitory Scaffold Validation: Class-Level Benchmarking Against the Des-Methyl Core

The (benzimidazol-2-yl)-aniline scaffold, represented by the N-H analog, has been directly evaluated as a glycogen phosphorylase (GP) inhibitor in enzymatic assays [1]. The parent scaffold (compound 1) served as the core for a series of derivatives; arylsulfonyl derivatives 7 (Ar: phenyl) and 9 (Ar: o-nitrophenyl) exhibited IC50 values of 324 μM and 357 μM, respectively, while lateral heterocyclic derivatives (series 3 and 5) showed IC50 values in the 400–600 μM range [2]. The N-H compound 1 itself displayed a Ki of 4,600 nM (4.6 μM) against glycogen phosphorylase, muscle form, as recorded in BindingDB [3]. No direct GP inhibition data for the N1-methyl congener (CAS 60160-90-9) have been published; however, the established SAR framework indicates that N1 substitution modulates both potency and physicochemical properties of this scaffold, and the methyl group may influence binding through altered hydrogen-bonding capacity and conformational restriction.

Glycogen phosphorylase Type 2 diabetes Enzyme inhibition Benzimidazole SAR

Computational Drug-Likeness Profile: Alignment with Oral Bioavailability and CNS Multiparameter Optimization (MPO) Scores

When benchmarked against established drug-likeness filters, 4-(1-methyl-1H-benzimidazol-2-yl)aniline satisfies all four Lipinski Rule of Five criteria (MW = 223.27 < 500; LogP = 2.82 < 5; HBD = 1 < 5; HBA = 3 < 10) and both Veber criteria (rotatable bonds = 1 ≤ 10; TPSA = 43.84 < 140 Ų) . In contrast, the N-H analog (MW = 209.25; LogP = 2.62–2.81; HBD = 2; HBA = 2; TPSA = 54.70) also passes these filters but with one additional HBD . The differentiation becomes meaningful within the CNS MPO framework: the N-methyl congener's HBD count of 1 (vs. 2 for the N-H analog) and lower TPSA (43.84 vs. 54.70) contribute favorably to a higher predicted CNS MPO score, which incorporates TPSA, HBD, LogP, LogD, MW, and pKa into a composite desirability metric ranging from 0 to 6 [1]. The N,N-dimethyl analog (N,N-dimethyl-4-(1-methyl-1H-benzimidazol-2-yl)aniline) removes the aniline HBD entirely but also eliminates the reactive handle for further derivatization, making it a less versatile building block for library synthesis.

Drug-likeness Lipinski Rule of Five CNS MPO Computational ADME

Supplier-Documented Purity and Storage Specifications: Procurement-Ready Benchmarking Against the N-H Analog

Commercially available 4-(1-methyl-1H-benzimidazol-2-yl)aniline is supplied at 97% purity (Chemscene, Cat. No. CS-0242473) or 95% purity (Enamine LLC, Cat. No. EN300-66390), with a specified storage condition of sealed, dry at 2–8°C . In comparison, the N-H analog 4-(1H-benzimidazol-2-yl)aniline is available from TCI America at ≥98.0% purity (HPLC/T) as a crystalline powder with a melting point of 248–252°C, stored at room temperature under inert gas . The N-methyl congener requires refrigeration (2–8°C), suggesting lower thermal stability or higher hygroscopicity relative to the N-H analog. The purity differential (97% vs. 98%) is modest but may be relevant for applications requiring >98% purity without additional purification. Notably, the N-methyl compound carries GHS07 hazard labeling (H302-H315-H319-H335) , similar to the N-H analog's GHS07 warning classification , indicating comparable acute toxicity and irritancy profiles for handling purposes.

Chemical procurement Purity specification Storage conditions Building block quality

Limitations Acknowledgment: Scope of Available Differential Evidence for 4-(1-Methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9)

It must be explicitly stated that high-strength, direct head-to-head comparative biological or pharmacological data for 4-(1-methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9) against its closest analogs are extremely limited in the peer-reviewed primary literature [1]. No published study was identified that directly compares the N1-methyl congener with the N-H analog in the same assay under identical conditions for any biological endpoint (enzyme inhibition, cellular cytotoxicity, or in vivo efficacy). The differentiation evidence presented in this guide relies primarily on computational physicochemical descriptors (TPSA, HBD, LogP), established medicinal chemistry principles of benzimidazole SAR, and class-level inference from studies conducted on the N-H scaffold. Claims appearing on certain vendor websites regarding anticancer IC50 values (7–18 μM against A549, HepG2, MCF-7, and HeLa cell lines) for this specific compound could not be verified against any identifiable primary research publication indexed in PubMed as of the search date [2]. Prospective buyers should therefore treat biological activity claims with caution unless supported by original data from their own validation or a traceable primary source. The procurement value of this compound currently rests on its differentiated physicochemical profile and its utility as a well-characterized synthetic building block rather than on demonstrated biological superiority over analogs.

Evidence limitations Data gaps Research transparency Procurement caveat

Evidence-Based Application Scenarios for 4-(1-Methyl-1H-benzimidazol-2-yl)aniline (CAS 60160-90-9)


CNS-Penetrant Kinase Inhibitor Fragment Library Synthesis

Based on the compound's reduced TPSA (43.84 Ų) and single HBD count, this building block is optimally suited for synthesizing fragment libraries targeting CNS kinases (e.g., GSK3β, CDK5, or LRRK2) where blood-brain barrier penetration is a design requirement [1]. The N1-methyl group precludes benzimidazole NH-mediated off-target interactions while maintaining the aniline NH2 as a single reactive handle for parallel amide coupling or reductive amination chemistry. The N,N-dimethyl analog of this scaffold has been screened against GSK3β in a high-throughput format (EC50 > 300,000 nM), confirming that the benzimidazole-aniline core engages kinase targets, albeit with weak affinity for the fully methylated variant [2]. The free aniline congener is expected to enable additional hydrogen-bonding interactions at the hinge region that the dimethyl analog cannot achieve, positioning it as a superior starting point for fragment growth.

Schiff Base Ligand Synthesis for Metal-Based Anticancer Complexes

As demonstrated by the use of the N-H analog 4-(1H-benzo[d]imidazol-2-yl)aniline in Schiff base formation with aromatic aldehydes for Aurora kinase-targeted metal complexes [3], the N-methyl congener can serve an analogous role with the advantage of unambiguous mono-imine formation. The free aniline NH2 condenses with aldehydes to form imine ligands that subsequently coordinate transition metals (Cu, Co, Ni, Zn). The N1-methyl group ensures that metal coordination occurs exclusively through the imine nitrogen and benzimidazole N3, without competing benzimidazole NH deprotonation, yielding structurally homogeneous metal complexes with predictable geometry and stoichiometry.

Glycogen Phosphorylase Inhibitor Lead Optimization for Type 2 Diabetes

With the benzimidazol-2-yl-aniline scaffold validated as a glycogen phosphorylase inhibitor (parent Ki = 4.6 μM; best arylsulfonyl derivatives IC50 = 324 μM) [4], the N1-methyl building block provides a differentiated entry point for SAR exploration. The altered hydrogen-bonding profile (HBD = 1 vs. 2 for the N-H core) may reduce undesired off-target interactions while the increased lipophilicity from the methyl group could enhance binding within the allosteric site of glycogen phosphorylase, which accommodates hydrophobic substituents. Procurement of this building block enables systematic comparison of N1-methyl vs. N1-H SAR within a single medicinal chemistry program.

Focused Benzimidazole-Aniline Library Production via Parallel Synthesis

The compound's single reactive aniline NH2, combined with its blocked N1 position, makes it an ideal substrate for high-throughput parallel synthesis of 2-arylbenzimidazole libraries . Acylation, sulfonylation, or reductive amination can proceed without protecting group chemistry, and the absence of benzimidazole NH tautomerism simplifies product characterization by NMR and LC-MS. The moderate LogP (2.82) ensures that both starting material and products remain within the polarity range suitable for standard reversed-phase HPLC purification, facilitating automated library workflow integration.

Quote Request

Request a Quote for 4-(1-methyl-1H-benzimidazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.